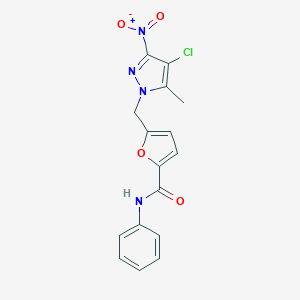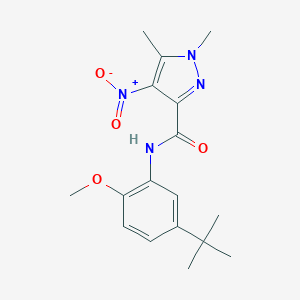![molecular formula C12H8ClF3N4O3 B213658 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound has gained popularity due to its ability to selectively block the actions of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction.
Mecanismo De Acción
CTAP acts as a competitive antagonist at the mu-opioid receptor, which means that it binds to the receptor and prevents opioids from binding and activating it. This results in the blocking of the analgesic effects of opioids. CTAP has been found to have a higher affinity for the mu-opioid receptor compared to other opioid receptors, making it a selective antagonist for this receptor.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects. It has been found to block the analgesic effects of opioids, as well as the development of tolerance and dependence to these drugs. CTAP has also been found to reduce the rewarding effects of opioids, which may help to prevent addiction and relapse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the study of the specific effects of this receptor without interference from other opioid receptors. However, CTAP has limitations in terms of its solubility and stability, which can make it difficult to work with in laboratory experiments. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of CTAP in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor without causing addiction or dependence. CTAP may also be useful in the study of other receptors and pathways that are involved in pain and addiction. Additionally, further research is needed to understand the full range of biochemical and physiological effects of CTAP and its potential applications in clinical settings.
Métodos De Síntesis
The synthesis of CTAP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure CTAP.
Aplicaciones Científicas De Investigación
CTAP has been used extensively in scientific research to study the mechanisms of pain and addiction. It has been found to selectively block the actions of the mu-opioid receptor, which is responsible for the analgesic effects of opioids such as morphine. This has led to the development of new drugs that target the mu-opioid receptor without causing addiction or dependence.
Propiedades
Nombre del producto |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide |
|---|---|
Fórmula molecular |
C12H8ClF3N4O3 |
Peso molecular |
348.66 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H8ClF3N4O3/c13-9-2-1-7(12(14,15)16)3-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21) |
Clave InChI |
HZFBZFTVCDGMFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)